2-Amino-5-(2-bromoacetyl)benzonitrile

Description

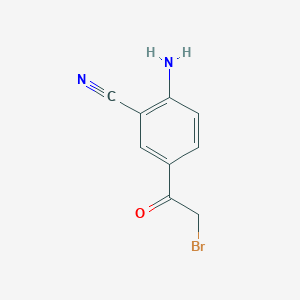

2-Amino-5-(2-bromoacetyl)benzonitrile (C₉H₈Br₂N₂O) is a brominated aromatic nitrile characterized by a 2-amino group at position 2, a 2-bromoacetyl substituent at position 5, and a nitrile group at position 1 on the benzene ring (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic frameworks and bioactive molecules. Its reactivity stems from the electron-withdrawing nitrile and bromoacetyl groups, which facilitate nucleophilic substitution and cyclocondensation reactions .

Properties

CAS No. |

88167-50-4 |

|---|---|

Molecular Formula |

C9H7BrN2O |

Molecular Weight |

239.07 g/mol |

IUPAC Name |

2-amino-5-(2-bromoacetyl)benzonitrile |

InChI |

InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3H,4,12H2 |

InChI Key |

UJEZJLWSDUCAEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-bromoacetyl)benzonitrile typically involves the bromination of 2-amino-5-acetylbenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the acetyl position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 2-Amino-5-(2-bromoacetyl)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-bromoacetyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of new amides or thioethers.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Amino-5-(2-bromoacetyl)benzonitrile is a chemical compound with diverse applications in scientific research, particularly in synthesizing various organic molecules and pharmaceutical compounds . This compound is also known by its CAS number 88167-50-4 .

Scientific Research Applications

2-Amino-5-(2-bromoacetyl)benzonitrile serves as a crucial intermediate in synthesizing various compounds with biological activities .

Synthesis of Cimaterol: 2-Amino-5-(2-bromoacetyl)benzonitrile hydrobromide is used in the synthesis of Cimaterol, a β-adrenergic agonist .

Synthesis of β2-Adrenoceptor Agonists: It is utilized in creating β2-adrenoceptor agonists. For instance, it is used in synthesizing 2-amino-5-(2-bromoacetyl)-3-chlorobenzonitrile, a precursor in producing β2-adrenoceptor agonists .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-bromoacetyl)benzonitrile involves its reactivity with various biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Bromoacetyl-Substituted Benzonitriles

Compounds sharing the bromoacetyl-benzonitrile backbone exhibit distinct reactivity and bioactivity depending on substituent positions (Table 1).

Table 1: Bromoacetyl-Substituted Benzonitriles

Key Observations :

- Positional Effects: The 5-bromoacetyl group in 2-amino-5-(2-bromoacetyl)benzonitrile enhances its utility in forming β-arrestin-biased agonists compared to 3-substituted analogs like 3-(2-bromoacetyl)benzonitrile, which are more commonly used in heterocyclic ring formation .

- Functional Group Influence : The acetyl group in 5-acetyl-2-bromo-benzonitrile lacks the electrophilic bromine atom, limiting its utility in nucleophilic substitutions but favoring cross-coupling reactions .

Halogenated and Methoxy-Substituted Benzonitriles

Substituents such as halogens (Cl, F, Br) and methoxy groups modulate electronic properties and biological activity (Table 2).

Table 2: Halogenated and Methoxy Benzonitriles

Key Observations :

- Antimicrobial Activity: The chloro-methoxy substitution in 2-amino-4-chloro-5-methoxybenzonitrile enhances antibacterial efficacy compared to bromoacetyl derivatives, likely due to improved membrane penetration .

- Electronic Effects: Fluorine in 5-amino-2-fluorobenzonitrile increases electrophilicity, making it more reactive in SNAr reactions than brominated analogs .

Derivatives with Heterocyclic Moieties

Hybrid molecules incorporating thiadiazole or thiazolidinone rings demonstrate divergent biological profiles (Table 3).

Table 3: Heterocyclic Derivatives

Key Observations :

- Thiadiazole Derivatives: Schiff base-derived thiadiazoles exhibit potent antibacterial activity, though their synthetic complexity contrasts with the straightforward reactivity of 2-amino-5-(2-bromoacetyl)benzonitrile .

- Safety Profile: The chloro-methyl group in 5-(2-bromoacetyl)-2-chloro-4-methylbenzonitrile increases toxicity compared to non-methylated analogs, necessitating specialized safety protocols .

Biological Activity

2-Amino-5-(2-bromoacetyl)benzonitrile (CAS Number: 15615550) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₉H₇BrN₂O

- Molecular Weight : 227.07 g/mol

- Structure : The compound features an amino group and a bromoacetyl moiety attached to a benzonitrile backbone, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that 2-Amino-5-(2-bromoacetyl)benzonitrile exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains.

- Cytotoxicity : The compound has shown potential cytotoxic effects in vitro against cancer cell lines.

Antimicrobial Activity

Recent investigations have focused on the antimicrobial properties of 2-Amino-5-(2-bromoacetyl)benzonitrile. A study evaluated its efficacy against common pathogens, finding notable activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 15.62 µg/mL |

The compound's MIC values indicate that it possesses significant antimicrobial properties, comparable to standard antibiotics such as fluconazole for fungal strains .

Cytotoxicity Studies

The cytotoxic effects of 2-Amino-5-(2-bromoacetyl)benzonitrile were assessed using various cancer cell lines. The results are summarized below:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 30 | Significant cytotoxicity |

| A549 (lung cancer) | 20 | High cytotoxicity |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

The proposed mechanism of action for 2-Amino-5-(2-bromoacetyl)benzonitrile includes:

- Inhibition of Protein Synthesis : The presence of the bromoacetyl group may interfere with bacterial protein synthesis.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving Staphylococcus aureus, researchers treated cultures with varying concentrations of 2-Amino-5-(2-bromoacetyl)benzonitrile. Results indicated a dose-dependent inhibition of bacterial growth, confirming its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted on MCF-7 cells treated with different concentrations of the compound. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, supporting its role as a potential anticancer drug candidate.

Q & A

Q. What are the common synthetic routes for 2-amino-5-(2-bromoacetyl)benzonitrile, and how can reaction conditions be optimized for yield?

The synthesis of 2-amino-5-(2-bromoacetyl)benzonitrile often involves bromoacetylation of a precursor such as 2-amino-5-acetylbenzonitrile. A validated method includes reacting 4-(2-bromoacetyl)benzonitrile analogs with urea in acetonitrile at 85°C under reflux for 12–24 hours, monitored by TLC . Optimization can focus on:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic reactivity.

- Temperature control : Prolonged heating (e.g., 85°C) ensures complete bromoacetylation.

- Stoichiometry : Excess brominating agents (e.g., 1.2–1.5 eq.) improve conversion. Yields typically range from 60–80%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can vibrational spectroscopy and crystallography be used to characterize 2-amino-5-(2-bromoacetyl)benzonitrile?

Vibrational spectroscopy : Fourier-transform infrared (FTIR) and Raman spectroscopy identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O stretch at ~1700 cm⁻¹). Discrepancies between experimental and calculated spectra (using DFT methods like B3LYP) may indicate conformational flexibility . Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the planarity of the bromoacetyl group relative to the benzonitrile ring. Crystallographic data can validate computational models .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD) are effective for predicting the reactivity and solvation behavior of 2-amino-5-(2-bromoacetyl)benzonitrile?

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculate electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict electrophilic/nucleophilic sites . For example, the bromoacetyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity toward nucleophiles.

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, acetonitrile) model solvation dynamics and aggregation tendencies. Parameters include OPLS-AA force fields and periodic boundary conditions . MD can predict surface orientation (e.g., benzonitrile ring parallel to metal surfaces in adsorption studies) .

Q. How can 2-amino-5-(2-bromoacetyl)benzonitrile be applied in designing enzyme inhibitors, and what experimental assays validate its efficacy?

This compound’s bromoacetyl group acts as a reactive warhead for covalent inhibition. For example:

- Kinase inhibitors : Target cysteine residues in ATP-binding pockets. Assays include:

Q. What strategies resolve contradictions in spectroscopic data for 2-amino-5-(2-bromoacetyl)benzonitrile derivatives?

Discrepancies between experimental and theoretical spectra often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.